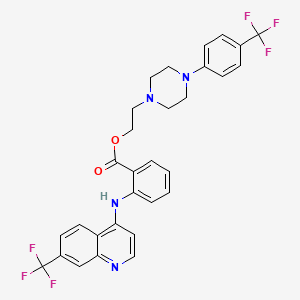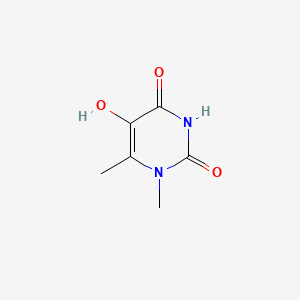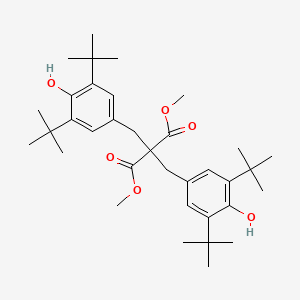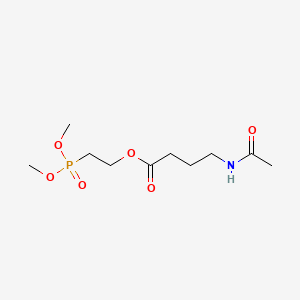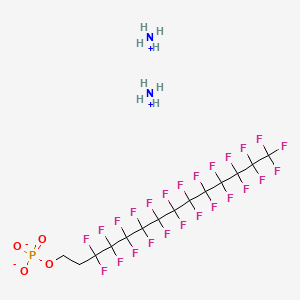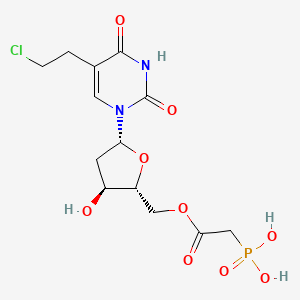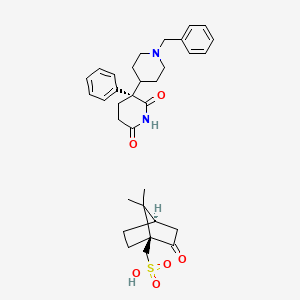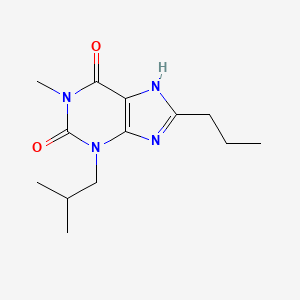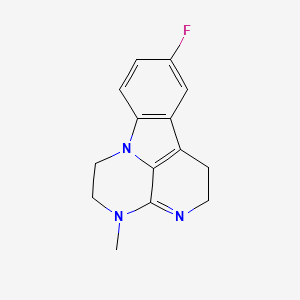
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- is a complex organic compound with a unique structure that includes a triazafluoranthene core
Métodos De Preparación
The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of triethylamine as a base and dichloromethane as a solvent . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- involves its interaction with specific molecular targets. It acts as a noncompetitive inhibitor of certain enzymes, affecting the uptake of substrate molecules and regulating various biochemical pathways . This inhibition can lead to significant physiological effects, such as changes in blood pressure and neurotransmitter levels.
Comparación Con Compuestos Similares
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- can be compared with similar compounds like:
9-Methoxy-4-methyl-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
2,4,5,6-Tetrahydro-9-ethoxy-4-methyl-1H-3,4,6a-triazafluoranthene:
The uniqueness of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
84298-34-0 |
|---|---|
Fórmula molecular |
C14H14FN3 |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
12-fluoro-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C14H14FN3/c1-17-6-7-18-12-3-2-9(15)8-11(12)10-4-5-16-14(17)13(10)18/h2-3,8H,4-7H2,1H3 |
Clave InChI |
IKENNJLUWQGBLI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN2C3=C(C=C(C=C3)F)C4=C2C1=NCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





